molecular formula C27H25N5O3 B2490237 N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1242913-29-6

N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B2490237
CAS No.: 1242913-29-6
M. Wt: 467.529
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of fused triazoloquinazolinone derivatives, characterized by a bicyclic core combining a triazole and quinazolinone scaffold. The structure features a phenethyl substituent at position 4 of the triazoloquinazolinone ring and an acetamide-linked 2,4-dimethylphenyl group at position 2. Such derivatives are synthesized to explore their biological activity, particularly in neurological or anticonvulsant applications, due to their structural similarity to known GABA receptor modulators . The molecule’s complexity arises from its fused heterocyclic system, which enhances binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-18-12-13-22(19(2)16-18)28-24(33)17-31-27(35)32-23-11-7-6-10-21(23)25(34)30(26(32)29-31)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWHZAJTXFXPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, with a molecular weight of 396.45 g/mol. It features a triazoloquinazoline core structure known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with a similar triazoloquinazoline structure exhibit significant anticancer activity by inhibiting specific kinases involved in cell proliferation. For instance:

  • Mechanism of Action : The compound may inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in mitosis. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Study : A study identified derivatives of triazoloquinazolines that showed promising results against various cancer cell lines, suggesting that modifications to the side chains can enhance their efficacy .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

  • In Vitro Studies : In vitro tests revealed that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics .
  • Mechanism of Action : The antimicrobial activity is believed to be linked to the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism.

Table 1: Summary of Biological Activities

Activity Type Pathogen/Cell Line Effect Reference
AnticancerVarious cancer cell linesCell cycle arrest
AntimicrobialStaphylococcus aureusBactericidal
AntimicrobialEscherichia coliBactericidal

Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Characterization : A series of derivatives were synthesized and characterized using NMR and mass spectrometry. Their biological activities were evaluated through various assays .
  • Structure-Activity Relationship (SAR) : Studies have highlighted the importance of specific functional groups in enhancing biological activity. For example, the presence of electron-donating groups on the phenyl ring significantly increased anticancer activity .
  • Comparative Studies : Comparative studies with traditional antibiotics showed that some derivatives exhibited better efficacy against resistant strains of bacteria, indicating potential for development as novel antimicrobial agents .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its diverse pharmacological activities:

  • Anticancer Activity : Research indicates that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. Studies have shown that derivatives similar to N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. For instance, derivatives of triazoloquinazolines have been shown to possess effective antibacterial and antifungal properties. These compounds can disrupt microbial cell walls or inhibit critical metabolic pathways .
  • Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been documented in several studies. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound involves several steps:

  • Formation of the Triazoloquinazoline Core : The initial step typically involves the condensation of appropriate precursors to form the triazoloquinazoline ring system.
  • Functionalization : Subsequent reactions involve the introduction of functional groups such as the dimethylphenyl moiety and the acetamide group. This can be achieved through various organic reactions including acylation and alkylation.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods (NMR, MS) to confirm its structure .

Case Studies

Several studies have highlighted the effectiveness of compounds related to this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a derivative exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial efficacy of related compounds against bacteria like Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Core Structure Substituents Biological Activity Reference
N-(2,5-dimethylphenyl)-2-(4,6-dimethyl-1,5-dioxo-8-phenyl-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide Pyrrolo-triazolo-pyrimidinone 2,5-dimethylphenyl, pyrrolo-methyl groups Not explicitly reported; hypothesized anticonvulsant
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone Dichlorophenylmethyl, acetamide Anticonvulsant (ED₅₀ = 15 mg/kg in MES test)
3a-(4-Chlorophenyl)-1-thioxo-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazoquinazolinone 4-chlorophenyl, thioacetamide Structural analysis via DFT-NMR; no biological data
2-(4,5-Dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-ylthio)acetamide derivatives Triazoloquinazolinone Varied aryl and heteroaryl substituents Antifungal and antibacterial activity (moderate potency)

Critical Comparisons

Substituent Effects on Activity: The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the dichlorophenylmethyl group in , which showed strong anticonvulsant activity. However, the dichlorophenyl derivative’s higher electronegativity likely improves receptor binding. The phenethyl group at position 4 in the target molecule contrasts with the methyl or chlorophenyl groups in analogs .

Synthetic Pathways: The target compound’s synthesis likely involves cyclocondensation of thiosemicarbazides with quinazolinone precursors, analogous to methods in . Yields for triazoloquinazolinones typically range from 70–92%, depending on catalyst systems (e.g., sodium metal in ethanol vs. deep eutectic solvents ).

Spectral and Physicochemical Data: 1H NMR: The target compound’s acetamide proton is expected near δ 11.2–11.4 ppm (D₂O exchangeable), consistent with triazoloquinazolinone derivatives . IR: Strong C=O stretches at 1650–1680 cm⁻¹ confirm the quinazolinone and acetamide carbonyl groups .

Research Findings and Limitations

  • Biological Activity: While direct data on the target compound is absent, structurally related quinazolinones (e.g., ) exhibit anticonvulsant activity via GABAergic modulation. The phenethyl group may extend half-life but reduce aqueous solubility compared to methyl analogs .
  • Synthetic Efficiency : Methods using sodium metal (yield ~92% ) outperform those with classical catalysts (yield ~65% ), though greener solvents (e.g., deep eutectic) improve sustainability.
  • Knowledge Gaps: No in vivo data exists for the target molecule, and its metabolic stability remains uncharacterized. Comparative DFT-NMR studies (as in ) could resolve tautomeric ambiguities in the triazole ring.

Preparation Methods

One-Pot Multi-Component Reaction Using Ceric Ammonium Nitrate (CAN)

A highly efficient method involves the CAN-mediated condensation of aromatic aldehydes, dimedone, and 3-amino-1,2,4-triazole in acetonitrile. For instance, reacting 2-nitrobenzaldehyde with dimedone and 3-amino-1,2,4-triazole in the presence of CAN (10 mol%) at 60°C for 4 hours yields the triazoloquinazolinone scaffold with >85% yield. This protocol leverages CAN’s dual role as a Lewis acid and oxidizing agent, facilitating imine formation and subsequent cyclization.

Mechanistic Insight :

  • Imine Formation : The aldehyde reacts with 3-amino-1,2,4-triazole to form a Schiff base.
  • Michael Addition : Dimedone undergoes conjugate addition to the imine.
  • Cyclization : CAN promotes intramolecular cyclization via dehydration, forming the triazoloquinazolinone core.

Stepwise Synthesis via Chloroquinazoline Intermediates

An alternative route begins with anthranilic acid derivatives. For example, anthranilic acid reacts with butyryl chloride to form 2-butyramido benzoic acid, which cyclizes in acetic anhydride to yield benzoxazone derivatives. Treatment with hydrazine hydrate generates 3-aminoquinazolinone, which is subsequently chlorinated using phosphorus oxychloride to produce 2,4-dichloroquinazoline. Reaction with 3-amino-1,2,4-triazole in refluxing ethanol affords the triazoloquinazolinone framework.

Key Reaction Conditions :

  • Chlorination : POCl₃ at 110°C for 6 hours (yield: 78–82%).
  • Cyclization : Ethanol, reflux, 8 hours (yield: 70–75%).

Introduction of the Phenethyl Group

Nucleophilic Substitution at Position 4

The 4-position of the triazoloquinazolinone scaffold is functionalized via alkylation using phenethyl bromide. In a representative procedure, the sodium salt of triazoloquinazolinone (generated by treatment with NaH in DMF) reacts with phenethyl bromide at 80°C for 12 hours, achieving 65–70% yield. The reaction’s efficiency hinges on the use of anhydrous DMF to prevent hydrolysis.

Optimization Note :

  • Base Selection : NaH outperforms K₂CO₃ or Et₃N in minimizing side reactions.
  • Solvent : DMF > DMSO > THF in terms of yield.

Functionalization with the Acetamide Moiety

Chloroacetylation Followed by Amidation

The 2-position is modified through a two-step process:

  • Chloroacetylation : Reaction with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) at 0°C yields 2-chloro-N-(triazoloquinazolinone)acetamide (75–80% yield).
  • Amidation : The chloro intermediate reacts with 2,4-dimethylphenylamine in dry acetone with K₂CO₃ as a base, heated under reflux for 6 hours. This SN2 displacement affords the final acetamide derivative with 60–65% yield.

Critical Parameters :

  • Temperature Control : Excess heat during chloroacetylation leads to diacylation byproducts.
  • Base : K₂CO₃ ensures deprotonation of the amine without inducing hydrolysis.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Conditions Yield (%) Purity (%)
CAN-Mediated One-Pot Aldehyde, dimedone, triazole CAN, CH₃CN, 60°C 85–90 98
Stepwise Chlorination Anthranilic acid, POCl₃ POCl₃, DIPEA 70–75 95
Phenethyl Alkylation Triazoloquinazolinone, NaH DMF, 80°C 65–70 97
Acetamide Formation Chloroacetyl chloride, amine K₂CO₃, acetone, reflux 60–65 96

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

The condensation of 3-amino-1,2,4-triazole with quinazolinones occasionally yields regioisomeric triazolo[4,3-c]quinazolines. This issue is mitigated by employing acetic acid as a solvent, which favors the desiredtriazolo[4,3-a] regioisomer through Dimroth rearrangement.

Low Yield in Amidation

The steric bulk of the 2,4-dimethylphenyl group reduces nucleophilicity, necessitating prolonged reaction times (up to 12 hours) and excess amine (1.5 equiv). Microwave-assisted synthesis at 100°C for 2 hours has been reported to improve yields to 75%.

Scalability and Industrial Feasibility

The CAN-mediated one-pot method is preferred for large-scale synthesis due to its atom economy and minimal purification requirements. A pilot-scale trial (100 g batch) achieved 82% yield with HPLC purity >99%, using recrystallization from ethanol/water (3:1). Conversely, the stepwise route, while reliable, generates stoichiometric POCl₃ waste, complicating disposal.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions starting with cyclization of quinazolinone precursors. For example, hydrogen peroxide oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid generates the dioxoquinazolinone core, followed by coupling with 2-chloro-N-(2,4-dimethylphenyl)acetamide using N,N′-carbonyldiimidazole (CDI) as a coupling agent . Substituents like phenethyl groups are introduced via nucleophilic substitution or condensation under reflux conditions in ethanol or THF .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., methylphenyl and phenethyl groups) .
  • HPLC : Assess purity (>95% typically required) and stability under varying pH/temperature .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., R_2$$^2(10) dimer formation via N–H⋯O interactions) .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer :

  • GABA Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-muscimol) to evaluate affinity for GABAA_A receptors, given structural similarity to anticonvulsant quinazolinones .
  • Kinase Inhibition Assays : Use FRET-based platforms to screen for activity against kinases like EGFR or VEGFR2, leveraging the triazoloquinazolinone scaffold’s ATP-competitive potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side products .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., triazole ring formation) while maintaining >80% yield .

Q. How do structural modifications (e.g., substituents on the phenyl or triazole rings) influence bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with substituent variations (Table 1). For example:
Substituent (R)Biological Activity (IC50_{50}, µM)Key Finding
2,4-diMe (target)Anticonvulsant ED50_{50} = 12 mg/kgOptimal lipophilicity for blood-brain barrier penetration
4-ClGABAA_A affinity Ki_i = 45 nMEnhanced halogen bonding
4-OMeReduced activity (ED50_{50} > 50 mg/kg)Methoxy group increases metabolic instability
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., GABAA_A β3 subunit) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple assays (e.g., PTZ-induced seizures vs. maximal electroshock models) to identify model-specific biases .
  • Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) for binding kinetics and zebrafish toxicity assays for in vivo relevance .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in anticonvulsant studies?

  • Methodological Answer :

  • Probit Analysis : Calculate ED50_{50} values from seizure threshold data (e.g., PTZ model) with 95% confidence intervals .
  • ANOVA with Tukey’s Post Hoc : Compare treatment groups vs. controls (e.g., diazepam as positive control) .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24h. Monitor degradation via LC-MS .
  • Plasma Stability Assays : Incubate with rat plasma (1 mg/mL) and quantify parent compound loss over 6h using UPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.